molecular formula C14H9N3O4 B060604 2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid CAS No. 180197-42-6

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid

Cat. No.: B060604
CAS No.: 180197-42-6
M. Wt: 283.24 g/mol
InChI Key: SFXKPMUEOFVTTG-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that contains both a benzimidazole ring and a nitrophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 3-nitroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then carboxylated using carbon dioxide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Nitro derivatives of the benzimidazole ring.

    Reduction: Amino derivatives of the benzimidazole ring.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid: Similar structure but with the nitro group in a different position.

    2-(3-Nitrophenyl)-1h-benzimidazole-4-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

    2-(3-Nitrophenyl)-1h-benzimidazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-(3-Nitrophenyl)-1h-benzimidazole-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

2-(3-nitrophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c18-14(19)9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(6-8)17(20)21/h1-7H,(H,15,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXKPMUEOFVTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354065
Record name 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180197-42-6
Record name 1H-Benzimidazole-6-carboxylicacid, 2-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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